Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
Overview
Description
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is commonly used in research and development within the fields of chemistry and biology. This compound is known for its stability and reactivity, making it a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure high purity and consistency. The reaction conditions are optimized for maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, or as a ligand, binding to specific receptors or enzymes. The exact pathways depend on the specific application and the molecular context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl cyclopropyl (tetrahydro-2H-pyran-4-yl)carbamate: Similar in structure but with a cyclopropyl group instead of an aminomethyl group.
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Contains a boron moiety, making it useful in different types of chemical reactions.
Uniqueness
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is unique due to its specific reactivity and stability, which make it a versatile intermediate in synthetic chemistry. Its aminomethyl group allows for a wide range of chemical modifications, enhancing its utility in various research and industrial applications .
Biological Activity
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate (CAS No. 1158759-94-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H22N2O3, with a molecular weight of 230.3 g/mol. The compound features a tetrahydro-pyran ring, which contributes to its reactivity and biological interactions. The presence of the tert-butyl group enhances solubility and stability, making it suitable for various biological applications.
Property | Value |
---|---|
Molecular Formula | C11H22N2O3 |
Molecular Weight | 230.30 g/mol |
CAS Number | 1158759-94-4 |
Storage Conditions | Dark place, inert atmosphere, room temperature |
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, particularly through interactions with enzymes and receptors involved in critical biological pathways. The following are potential mechanisms based on structural analogs:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as phosphoinositide 3-kinases (PI3K), which are involved in signaling pathways related to cell growth and proliferation. Inhibition of these pathways can lead to anti-tumor effects .
- Receptor Interaction : The amine functional group may facilitate binding to various receptors, influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases .
Antitumor Activity
Studies have highlighted the potential of carbamate derivatives in cancer therapy. For instance, compounds that inhibit PI3K signaling pathways have shown promise in reducing tumor cell proliferation and metastasis . this compound could be evaluated for its efficacy against specific cancer types by targeting these pathways.
Anti-inflammatory Effects
Given the structural similarities with known anti-inflammatory agents, this compound may also exhibit activity against inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Research into related compounds suggests that they can modulate immune responses effectively .
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have demonstrated that similar carbamate derivatives can inhibit cell proliferation in various cancer cell lines. Future studies should focus on the specific effects of this compound on these cell lines.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the tetrahydropyran ring significantly influence biological activity. For example, variations in substituents at the nitrogen or carbon positions can enhance or diminish enzyme inhibition capabilities .
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-8,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPVAGINRNAFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857400 | |
Record name | tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158759-94-4 | |
Record name | tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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